An In-depth Technical Guide to the Basic Properties of H-Lys-Glu-Gly-OH
An In-depth Technical Guide to the Basic Properties of H-Lys-Glu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide H-Lys-Glu-Gly-OH, composed of L-lysine, L-glutamic acid, and glycine, is a molecule of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its chemical structure, isoelectric point, and solubility. Furthermore, this document delves into its potential biological activities, with a focus on its role as a ligand for integrin receptors. Detailed experimental protocols for the synthesis, purification, and biological evaluation of H-Lys-Glu-Gly-OH are provided to facilitate further research and development.
Physicochemical Properties
The basic properties of H-Lys-Glu-Gly-OH are determined by the characteristics of its constituent amino acids: the basic nature of lysine, the acidic nature of glutamic acid, and the neutral, achiral nature of glycine.
Chemical Structure and General Properties
The chemical structure of H-Lys-Glu-Gly-OH is presented below:
Table 1: General Physicochemical Properties of H-Lys-Glu-Gly-OH
| Property | Value | Source |
| IUPAC Name | (4S)-4-amino-5-(((S)-1-amino-5-((2-aminoacetyl)amino)-1-oxopentan-2-yl)amino)-5-oxopentanoic acid | PubChem |
| Molecular Formula | C13H24N4O6 | --INVALID-LINK-- |
| Molecular Weight | 332.35 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C(CCN)C--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN | PubChem |
| CAS Number | 88096-12-2 | GlpBio |
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. Due to the presence of a basic amino acid (Lysine) and an acidic amino acid (Glutamic acid), the pI of H-Lys-Glu-Gly-OH is influenced by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of lysine and glutamic acid.
Based on computational models, the theoretical isoelectric point of H-Lys-Glu-Gly-OH has been calculated.
Table 2: Calculated Isoelectric Point of H-Lys-Glu-Gly-OH
| Parameter | Value | Tool/Method |
| Theoretical Isoelectric Point (pI) | 6.98 | PepCalc |
Note: This is a theoretical value and experimental validation is recommended.
Solubility
The solubility of peptides is largely dependent on their amino acid composition and sequence. H-Lys-Glu-Gly-OH contains both hydrophilic (Lys, Glu) and small, neutral (Gly) amino acids, suggesting it is likely to be soluble in aqueous solutions.
General Solubility Guidelines:
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Aqueous Solutions: Peptides containing fewer than five amino acids are generally soluble in water.[1] Given its composition, H-Lys-Glu-Gly-OH is expected to be soluble in water and aqueous buffers.
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Acidic and Basic Conditions: The presence of both acidic (Glu) and basic (Lys) residues suggests that solubility can be influenced by pH. In cases of poor solubility in neutral water, adjusting the pH may improve dissolution. For peptides with a net positive charge (at acidic pH), using a dilute acidic solution can aid solubility. Conversely, for peptides with a net negative charge (at basic pH), a dilute basic solution may be beneficial.[2]
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Organic Solvents: For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile are often used for initial dissolution.[1] While H-Lys-Glu-Gly-OH is not predominantly hydrophobic, these solvents could be considered if aqueous solubility is limited for specific applications.
Biological Activity: Integrin Binding
The tripeptide motif Lys-Glu-Gly (KGE) within H-Lys-Glu-Gly-OH is recognized as a potential binding sequence for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[3] This interaction is analogous to the well-characterized Arg-Gly-Asp (RGD) motif, which is a common recognition sequence for many integrins.[4]
Potential Signaling Pathway
Integrin-ligand binding can trigger a cascade of intracellular signaling events that regulate various cellular processes, including cell survival, proliferation, differentiation, and migration. The binding of H-Lys-Glu-Gly-OH to integrins may initiate a similar signaling cascade.
References
- 1. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. glpbio.com [glpbio.com]
- 4. What ligands bind to integrin? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
